4-(2-Methylphenyl)piperazin-1-aminedihydrochloride

Description

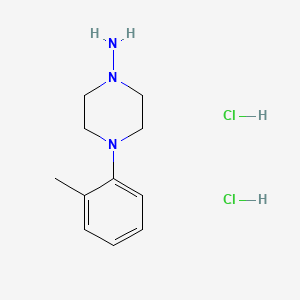

4-(2-Methylphenyl)piperazin-1-aminedihydrochloride is a chemical compound with a unique structure that includes a piperazine ring substituted with a 2-methylphenyl group.

Properties

Molecular Formula |

C11H19Cl2N3 |

|---|---|

Molecular Weight |

264.19 g/mol |

IUPAC Name |

4-(2-methylphenyl)piperazin-1-amine;dihydrochloride |

InChI |

InChI=1S/C11H17N3.2ClH/c1-10-4-2-3-5-11(10)13-6-8-14(12)9-7-13;;/h2-5H,6-9,12H2,1H3;2*1H |

InChI Key |

XHQZGLIDTRNLNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2-Methylphenyl)piperazin-1-aminedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Methylphenyl)piperazin-1-aminedihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions: Reagents such as sulfonium salts, DBU, and PhSH are commonly used in the synthesis and modification of this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazines and related derivatives.

Scientific Research Applications

4-(2-Methylphenyl)piperazin-1-aminedihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies related to receptor binding and neurochemical pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)piperazin-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurochemical receptors, influencing neurotransmitter release and uptake. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(2-Methylphenyl)piperazin-1-aminedihydrochloride can be compared with other similar compounds such as:

- 4-(2-Chlorophenyl)piperazin-1-amine

- 4-(2-Fluorophenyl)piperazin-1-amine

- 4-(2-Methoxyphenyl)piperazin-1-amine

These compounds share a similar piperazine core but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific binding affinities and reactivity, make it distinct and valuable for various research applications .

Biological Activity

4-(2-Methylphenyl)piperazin-1-aminedihydrochloride is a synthetic compound notable for its potential biological activities, particularly in neuropharmacology. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active agents. Its interactions with neurotransmitter systems make it a candidate for research into psychiatric disorders and other neurological conditions.

- Molecular Formula : C12H18Cl2N2

- Molecular Weight : 264.19 g/mol

- Structure : The compound consists of a piperazine ring substituted with a 2-methylphenyl group, which influences its biological interactions.

Biological Activity Overview

This compound exhibits significant biological activity through its interactions with various neurochemical receptors. Research indicates that it may modulate the activity of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.

Key Biological Activities:

- Neurotransmitter Modulation : The compound is believed to influence the release and uptake of neurotransmitters, particularly serotonin and dopamine.

- Potential Therapeutic Applications : Given its receptor interactions, this compound may be explored for its potential in treating mood disorders and other psychiatric conditions.

Neuropharmacological Studies

A series of studies have investigated the effects of this compound on animal models:

-

Serotonin Receptor Interaction :

- In vitro studies demonstrated that the compound can bind to serotonin receptors, leading to altered serotonin signaling pathways.

- Behavioral assays in rodents showed changes in anxiety-like behaviors following administration of the compound.

-

Dopamine Receptor Modulation :

- The compound has been shown to affect dopamine receptor activity, potentially influencing reward pathways.

- Experiments indicated that it may reduce hyperactivity in models of attention deficit hyperactivity disorder (ADHD).

-

Antifilarial Activity :

- Preliminary investigations have suggested that derivatives of piperazine compounds can exhibit antifilarial properties. For instance, related studies found that piperazine-based compounds had macrofilaricidal effects against Brugia malayi, indicating potential for further exploration in parasitic infections .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-[4-(2-methylphenyl)piperazin-1-yl]propan-1-amine dihydrochloride | 65876-32-6 | Contains a propanamine chain; used in similar biological studies |

| tert-butyl 4-(4-amino-2-methylphenyl) | 291.39 | Features an amino substitution; used in medicinal chemistry |

| N-Methyl-6-(4-methylpiperazin-1-yl) | Not specified | Contains a methylpiperazine moiety; relevant in neuropharmacology |

The exact mechanism by which this compound exerts its effects remains to be fully elucidated. However, it is hypothesized that:

- Receptor Binding : The compound likely interacts with specific binding sites on serotonin and dopamine receptors, leading to downstream signaling changes.

- Neurotransmitter Release : It may enhance or inhibit the release of neurotransmitters depending on the receptor subtype engaged.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.